molecular formula C22H22N4O4S2 B2822079 2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 941892-59-7

2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2822079
CAS No.: 941892-59-7
M. Wt: 470.56
InChI Key: OHJZEWOZAZNYIX-UHFFFAOYSA-N
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Description

2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

Research has explored the crystal structures of related compounds to understand their molecular geometry and potential applications in materials science. For instance, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into their molecular arrangements and potential for designing novel materials with specific properties (Aleksei N. Galushchinskiy et al., 2017).

Optoelectronic Properties

Thiazole-based compounds have been studied for their optoelectronic properties, which are crucial for applications in electronic devices and sensors. Research on thiazole-containing monomers has demonstrated their potential in electrochemical polymerization and the development of conducting polymers with significant optoelectronic properties (P. Camurlu & N. Guven, 2015).

Pharmacological Potential

Certain derivatives of thiazole and thiadiazole have been synthesized and evaluated for their potential as selective human adenosine A3 receptor antagonists. These findings are significant for developing targeted therapies in various medical conditions (K. Jung et al., 2004).

Antitumor Activity

New derivatives of benzothiazole have been synthesized and evaluated for their antitumor activity. Such research contributes to the ongoing search for more effective cancer treatments (L. Yurttaş et al., 2015).

Green Synthesis

Studies have also focused on environmentally friendly synthesis methods for related compounds, which are crucial for sustainable chemical practices. For example, research on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights the importance of developing eco-friendly production methods (Zhang Qun-feng, 2008).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-6-8-16(9-7-15)24-20(28)11-18-12-31-22(26-18)32-13-21(29)25-17-4-3-5-19(10-17)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJZEWOZAZNYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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